Lipophilicity (logP) Differentiation: Glycine Spacer Reduces logP by 0.6–1.1 Units Versus Simpler 4-Bromophenyl Chloroacetamide
The target compound exhibits a measured/calculated logP of 1.41–1.94, substantially lower than the logP of 2.32–2.53 reported for the closest structural analog, N-(4-bromophenyl)-2-chloroacetamide (SP5), which lacks the glycine spacer [1]. The meta-bromo positional isomer N-(3-bromophenyl)-2-chloroacetamide (SP12) shows an even higher XLOGP3 of 2.93 [1]. This logP reduction of approximately 0.6–1.1 log units is attributable to the additional amide bond and increased polar surface area introduced by the glycine linker .
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 1.41 (Fluorochem) to 1.94 (Chembase) |
| Comparator Or Baseline | N-(4-bromophenyl)-2-chloroacetamide (SP5): Molinspiration logP = 2.53, XLOGP3 = 2.32; N-(3-bromophenyl)-2-chloroacetamide (SP12): Molinspiration logP = 2.51, XLOGP3 = 2.93 |
| Quantified Difference | ΔlogP ≈ –0.6 to –1.1 units (target vs. SP5); ΔXLOGP3 ≈ –0.9 to –1.5 units (target vs. SP12) |
| Conditions | Computational prediction using Molinspiration, SwissADME (XLOGP3, WLOGP, MLOGP); experimental logP from Fluorochem product datasheet (CAS 923155-48-0) |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility, reduced non-specific protein binding, and potentially distinct pharmacokinetic behavior, making the glycine-spacer compound a mechanistically differentiated probe for biological assays where excessive lipophilicity confounds results.
- [1] Bogdanović A, Lazić A, Grujić S, Dimkić I, Stanković S, Petrović S. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol. 2021;72(1):70–79. Table 5: logP values. View Source
